molecular formula C15H33P B12842800 Triisoamylphosphine,tech.

Triisoamylphosphine,tech.

Katalognummer: B12842800
Molekulargewicht: 244.40 g/mol
InChI-Schlüssel: LAIHWQOLDGBKFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Triisoamylphosphine,tech. is a tertiary phosphine compound with the molecular formula C15H33P . It is known for its role as a ligand in coordination chemistry and its applications in various chemical reactions. This compound is characterized by its three isoamyl groups attached to a central phosphorus atom, making it a versatile reagent in organic synthesis and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of triisoamylphosphine typically involves the reaction of isoamyl chloride with a phosphorus trihalide, such as phosphorus trichloride, in the presence of a base like sodium or potassium. The reaction proceeds through nucleophilic substitution, where the isoamyl groups replace the halides on the phosphorus atom. The general reaction can be represented as follows:

3C5H11Cl+PCl3+3NaP(C5H11)3+3NaCl3 \text{C}_5\text{H}_{11}\text{Cl} + \text{PCl}_3 + 3 \text{Na} \rightarrow \text{P}(\text{C}_5\text{H}_{11})_3 + 3 \text{NaCl} 3C5​H11​Cl+PCl3​+3Na→P(C5​H11​)3​+3NaCl

Industrial Production Methods

In industrial settings, the production of triisoamylphosphine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production. Additionally, purification steps like distillation or recrystallization are employed to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

Triisoamylphosphine undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form triisoamylphosphine oxide.

    Reduction: Reduction of triisoamylphosphine oxide back to triisoamylphosphine.

    Substitution: It can participate in substitution reactions, where the isoamyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products

    Oxidation: Triisoamylphosphine oxide.

    Reduction: Regeneration of triisoamylphosphine.

    Substitution: Various substituted phosphines depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Triisoamylphosphine is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are used in catalysis and organic synthesis.

    Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Research into its potential as a drug delivery agent and its role in medicinal chemistry.

    Industry: Employed in the production of fine chemicals and as a stabilizer in polymerization processes.

Wirkmechanismus

The mechanism of action of triisoamylphosphine involves its ability to donate electron density to metal centers, forming stable complexes. This electron donation facilitates various catalytic processes, enhancing reaction rates and selectivity. The molecular targets include transition metals like palladium, platinum, and rhodium, which are commonly used in catalytic cycles.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Trioctylphosphine: Similar in structure but with octyl groups instead of isoamyl groups.

    Tributylphosphine: Contains butyl groups and is used in similar applications.

    Triphenylphosphine: Contains phenyl groups and is widely used in organic synthesis.

Uniqueness

Triisoamylphosphine is unique due to its specific steric and electronic properties imparted by the isoamyl groups. These properties make it particularly effective in certain catalytic processes where other phosphines may not perform as well. Its ability to form stable complexes with a variety of metal centers also sets it apart from other similar compounds.

Eigenschaften

Molekularformel

C15H33P

Molekulargewicht

244.40 g/mol

IUPAC-Name

tris(3-methylbutyl)phosphane

InChI

InChI=1S/C15H33P/c1-13(2)7-10-16(11-8-14(3)4)12-9-15(5)6/h13-15H,7-12H2,1-6H3

InChI-Schlüssel

LAIHWQOLDGBKFT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CCP(CCC(C)C)CCC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.